molecular formula C16H18ClNO2S B2373293 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride CAS No. 1052538-07-4

3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride

Cat. No.: B2373293
CAS No.: 1052538-07-4
M. Wt: 323.84
InChI Key: YBBPGOHNFUZULD-UHFFFAOYSA-N
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Description

3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride is a complex organic compound that features a thienyl group attached to a dihydroisoquinoline moiety, linked via a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the thienyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanoic acid chain and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The thienyl group may interact with enzyme active sites, while the dihydroisoquinoline moiety can modulate receptor activity. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid
  • 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]butanoic acid
  • 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid methyl ester

Uniqueness

3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S.ClH/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBPGOHNFUZULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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